![molecular formula C21H26O7 B13825066 4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of the core phenolic structure, followed by the introduction of methoxy and hydroxyprop-1-enyl groups through controlled reactions. Common reagents used in these steps include methanol, sodium hydroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenolic compounds with methoxy and hydroxy groups, such as:
- 4-hydroxy-3-methoxyphenylpropanoic acid
- 4-hydroxy-3-methoxybenzaldehyde
Propiedades
Fórmula molecular |
C21H26O7 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O7/c1-25-18-12-15(7-8-16(18)24)21(27-3)20(13-23)28-17-9-6-14(5-4-10-22)11-19(17)26-2/h4-9,11-12,20-24H,10,13H2,1-3H3/b5-4+/t20-,21-/m0/s1 |
Clave InChI |
NMXIXLIMGIBNFS-OFSRWKALSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/CO)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)OC |
SMILES canónico |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


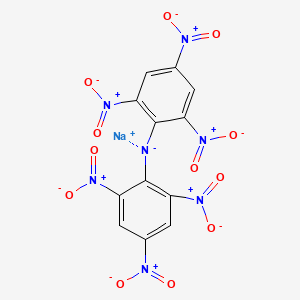
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
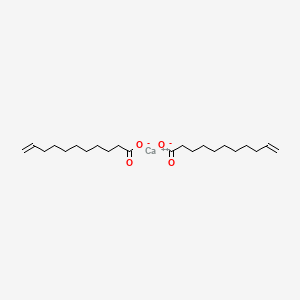

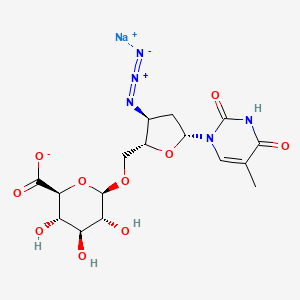
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
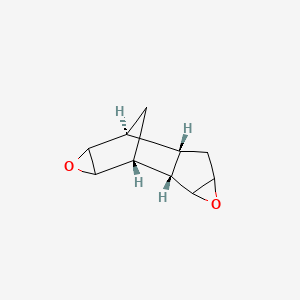
![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
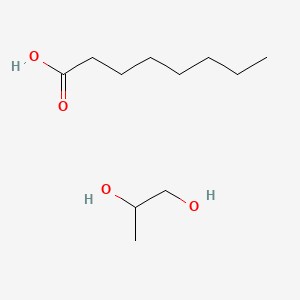

![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)

